molecular formula C15H14Cl2N2O B1299829 2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide CAS No. 500118-22-9

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B1299829
CAS No.: 500118-22-9
M. Wt: 309.2 g/mol
InChI Key: FRSKJPVCUZGDOH-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. Its structure consists of a benzylamino group attached to an acetamide backbone, with two chlorine atoms substituted at the 2 and 3 positions of the phenyl ring. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichloroaniline with benzylamine in the presence of an appropriate acylating agent. The reaction conditions may vary, but common methods include:

    Acylation Reaction: The reaction between 2,3-dichloroaniline and benzylamine in the presence of acetic anhydride or acetyl chloride.

    Catalysts: The use of catalysts such as pyridine or triethylamine to facilitate the acylation process.

    Solvents: Common solvents used in the reaction include dichloromethane, toluene, or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide can be compared with other similar compounds, such as:

    2-Benzylamino-N-(2,4-dichloro-phenyl)-acetamide: Similar structure but with chlorine atoms at different positions.

    2-Benzylamino-N-(2,3-difluoro-phenyl)-acetamide: Fluorine atoms instead of chlorine, leading to different chemical properties.

    2-Benzylamino-N-(2,3-dimethyl-phenyl)-acetamide: Methyl groups instead of chlorine, affecting the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c16-12-7-4-8-13(15(12)17)19-14(20)10-18-9-11-5-2-1-3-6-11/h1-8,18H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSKJPVCUZGDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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